

# K-14585: A Technical Guide to a Dual-Action PAR-2 Modulator

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## Compound of Interest

Compound Name: K-14585

Cat. No.: B15623342

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CAS Number: 880546-17-8

## Abstract

**K-14585** is a synthetic peptidomimetic that acts as a modulator of Proteinase-Activated Receptor 2 (PAR-2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and vascular responses. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to **K-14585**. Notably, **K-14585** exhibits a dual-action mechanism, functioning as both an antagonist and a partial agonist of PAR-2, depending on the signaling pathway and cellular context. This document aims to serve as a valuable resource for researchers investigating PAR-2 signaling and developing novel therapeutics targeting this receptor.

## Chemical and Physical Properties

**K-14585** is a complex organic molecule with the following properties:

Property	Value
CAS Number	880546-17-8[1]
Molecular Formula	C <sub>51</sub> H <sub>56</sub> Cl <sub>2</sub> N <sub>8</sub> O <sub>4</sub> [1]
Molecular Weight	915.96 g/mol [1]
IUPAC Name	(S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide[1]
Appearance	Not specified in available literature.
Solubility	Soluble in DMSO.[2] Further details on solubility in other organic or aqueous solvents are not readily available.
Melting Point	Not specified in available literature.
Boiling Point	Not specified in available literature.

## Mechanism of Action

**K-14585** is a competitive antagonist of PAR-2, primarily targeting the tethered ligand binding site.[1] Its mechanism is complex, demonstrating biased agonism, where it antagonizes certain signaling pathways while activating others.

## Antagonistic Effects

**K-14585** has been shown to inhibit PAR-2-mediated signaling pathways that are dependent on the Gq/11 family of G proteins.[2][3] Specifically, it blocks the activation of:

- Phospholipase C (PLC): Leading to reduced inositol phosphate accumulation.
- p65 NF-κB Phosphorylation: Inhibiting a key step in the canonical NF-κB inflammatory pathway.[1][3]

## Partial Agonist Effects

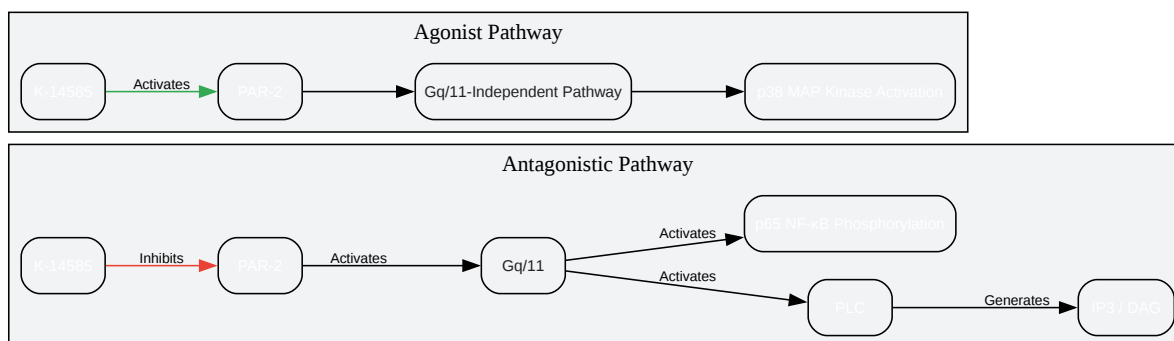
Conversely, **K-14585** can act as a partial agonist, activating PAR-2 signaling through Gq/11-independent pathways.[2] This has been observed in the activation of:

- p38 MAP Kinase: **K-14585** can induce the phosphorylation and activation of p38 MAP kinase, a key regulator of cellular responses to stress and inflammation.[2][3]

This dual functionality suggests that **K-14585** can selectively modulate downstream effectors of PAR-2, making it a valuable tool for dissecting the complexities of PAR-2 signaling.

## Signaling Pathways

The dual-action of **K-14585** on PAR-2 leads to the differential regulation of downstream signaling cascades.



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**Figure 1:** Dual signaling pathways of **K-14585** at the PAR-2 receptor.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **K-14585** are not publicly available in peer-reviewed literature. The synthesis is noted to have been carried out at Kowa Tokyo New Drug Research Laboratories.[2] However, based on the described assays, the following outlines the general methodologies that would be employed.

## Synthesis and Purification

A detailed, step-by-step synthesis protocol for **K-14585** is not publicly documented. The synthesis is described as a multi-step process, and the final product's chemical structure is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry. The purity of the compound is determined to be greater than 95% by high-performance liquid chromatography (HPLC).[2]



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**Figure 2:** General workflow for the synthesis and purification of **K-14585**.

## In Vitro Assays

This assay is designed to measure the inhibitory effect of **K-14585** on the PAR-2-mediated activation of the NF-κB pathway.

### Methodology:

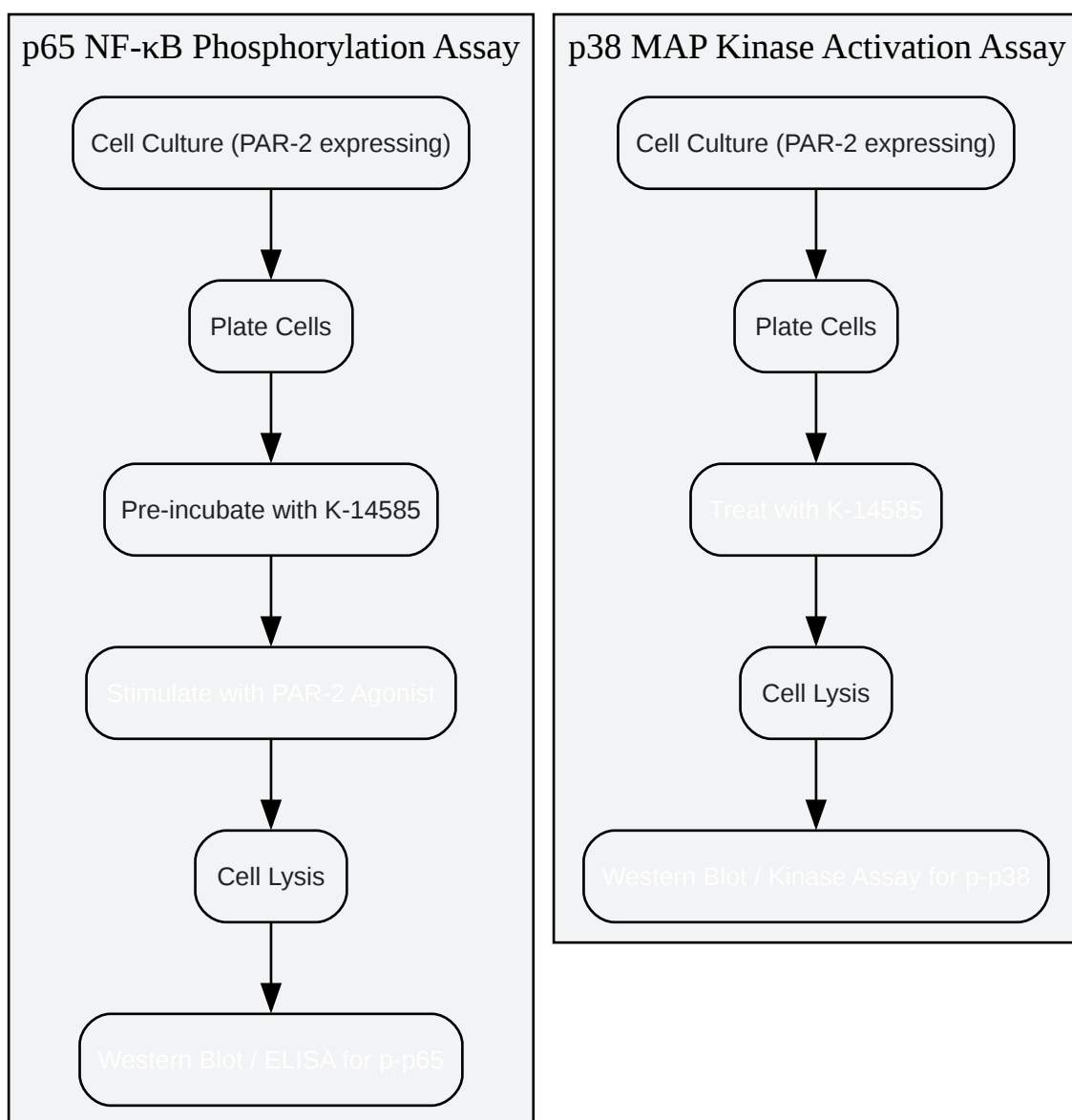
- **Cell Culture:** Culture a suitable cell line endogenously expressing or transfected with PAR-2 (e.g., HT-29 or HEK293 cells).
- **Cell Plating:** Seed the cells in 96-well plates and allow them to adhere overnight.
- **Compound Treatment:** Pre-incubate the cells with varying concentrations of **K-14585** or vehicle (DMSO) for a specified time (e.g., 30 minutes).
- **PAR-2 Activation:** Stimulate the cells with a PAR-2 agonist (e.g., Trypsin or a synthetic PAR-2 activating peptide like SLIGKV-NH<sub>2</sub>) for a defined period (e.g., 15-30 minutes).
- **Cell Lysis:** Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Western Blotting or ELISA:**

- Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated p65 (Ser536) and total p65. Use a secondary antibody conjugated to HRP for chemiluminescent detection.
- ELISA: Utilize a sandwich ELISA kit specific for phosphorylated p65.
- Data Analysis: Quantify the levels of phosphorylated p65 relative to total p65. Determine the  $IC_{50}$  value of **K-14585** for the inhibition of PAR-2-induced p65 phosphorylation.

This assay assesses the partial agonist activity of **K-14585** by measuring the activation of p38 MAP kinase.

#### Methodology:

- Cell Culture and Plating: Follow the same procedure as in the NF- $\kappa$ B assay.
- Compound Treatment: Treat the cells with varying concentrations of **K-14585** or a known p38 activator as a positive control for a specified time (e.g., 15-60 minutes).
- Cell Lysis: Lyse the cells as described previously.
- Western Blotting or Kinase Activity Assay:
  - Western Blotting: Probe membranes with primary antibodies specific for phosphorylated p38 (Thr180/Tyr182) and total p38.
  - Kinase Activity Assay: Immunoprecipitate p38 from the cell lysates and perform an in vitro kinase assay using a specific substrate for p38 (e.g., ATF-2) and  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
- Data Analysis: Quantify the level of p38 phosphorylation or substrate phosphorylation. Determine the  $EC_{50}$  value of **K-14585** for the activation of p38 MAP kinase.



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**Figure 3:** General experimental workflows for in vitro assays.

## Applications in Research and Drug Development

**K-14585** serves as a critical pharmacological tool for:

- Dissecting PAR-2 Signaling: Its dual-action nature allows for the specific investigation of Gq/11-dependent versus -independent pathways downstream of PAR-2 activation.

- Validating PAR-2 as a Therapeutic Target: By observing the physiological effects of inhibiting or selectively activating certain PAR-2 pathways, researchers can better understand the therapeutic potential of targeting this receptor in diseases such as chronic inflammation, neuropathic pain, and certain cancers.
- Lead Compound for Drug Discovery: The chemical scaffold of **K-14585** can serve as a starting point for the development of more potent and selective PAR-2 modulators with improved pharmacokinetic and pharmacodynamic properties.

## Conclusion

**K-14585** is a unique and valuable research compound for the study of PAR-2. Its complex mechanism of action, characterized by biased agonism, provides a powerful means to investigate the diverse signaling capabilities of this receptor. While detailed synthetic and physicochemical data are limited in the public domain, the information available highlights its importance as a pharmacological tool. Further research into the structure-activity relationship of **K-14585** and its analogues could lead to the development of novel therapeutics with tailored signaling profiles for the treatment of a range of diseases.

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## References

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Address: 3281 E Guasti Rd

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